N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol This compound is known for its unique structure, which includes a pyrazole ring attached to a phenyl group, and an ethylidenehydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine: This compound has a similar structure but includes a methyl group on the pyrazole ring.
Ethanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-, oxime: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine is unique due to its specific combination of a pyrazole ring and an ethylidenehydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(13-15)10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBXZCCXVXTLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.